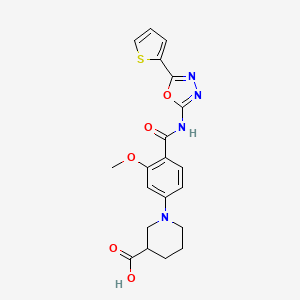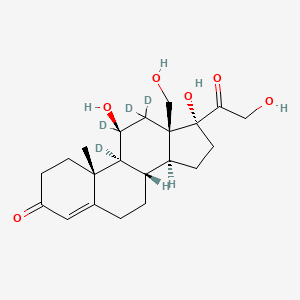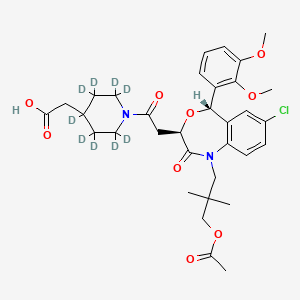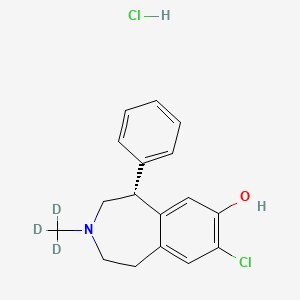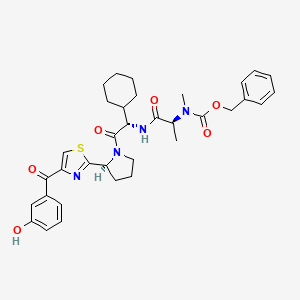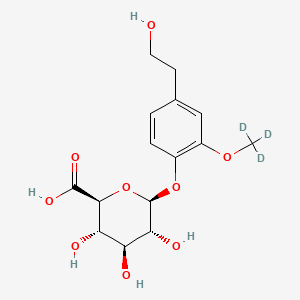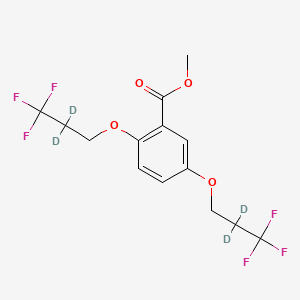
Methyl 2,5-bis(trifluoroethoxy)benzoate-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,5-bis(trifluoroethoxy)benzoate-d4 is a deuterated derivative of Methyl 2,5-bis(trifluoroethoxy)benzoate. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The incorporation of deuterium can significantly alter the physical and chemical properties of the compound, making it useful in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-bis(trifluoroethoxy)benzoate-d4 typically involves the deuteration of Methyl 2,5-bis(trifluoroethoxy)benzoate. The process can be carried out using deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Common methods include:
Deuterium Exchange Reactions: This involves the exchange of hydrogen atoms with deuterium in the presence of a deuterated catalyst.
Direct Deuteration: Using deuterated reagents such as deuterated trifluoroethanol in the synthesis process.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and high-pressure deuteration.
化学反应分析
Types of Reactions
Methyl 2,5-bis(trifluoroethoxy)benzoate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 2,5-bis(trifluoroethoxy)benzoic acid.
Reduction: Formation of 2,5-bis(trifluoroethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
科学研究应用
Methyl 2,5-bis(trifluoroethoxy)benzoate-d4 is used in a wide range of scientific research applications:
Chemistry: Used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies due to its unique isotopic properties.
Industry: Utilized in the development of advanced materials and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of Methyl 2,5-bis(trifluoroethoxy)benzoate-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and reactivity, leading to altered biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Methyl 2,5-bis(trifluoroethoxy)benzoate: The non-deuterated version of the compound.
Methyl 2,5-bis(trifluoroethoxy)benzoate-d3: A partially deuterated version with three deuterium atoms.
Methyl 2,5-bis(trifluoroethoxy)benzoate-d6: A fully deuterated version with six deuterium atoms.
Uniqueness
Methyl 2,5-bis(trifluoroethoxy)benzoate-d4 is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of four deuterium atoms offers a balance between isotopic labeling and maintaining the compound’s original properties.
属性
分子式 |
C14H14F6O4 |
|---|---|
分子量 |
364.27 g/mol |
IUPAC 名称 |
methyl 2,5-bis(2,2-dideuterio-3,3,3-trifluoropropoxy)benzoate |
InChI |
InChI=1S/C14H14F6O4/c1-22-12(21)10-8-9(23-6-4-13(15,16)17)2-3-11(10)24-7-5-14(18,19)20/h2-3,8H,4-7H2,1H3/i4D2,5D2 |
InChI 键 |
RTHAZRDGXGHJHA-CQOLUAMGSA-N |
手性 SMILES |
[2H]C([2H])(COC1=CC(=C(C=C1)OCC([2H])([2H])C(F)(F)F)C(=O)OC)C(F)(F)F |
规范 SMILES |
COC(=O)C1=C(C=CC(=C1)OCCC(F)(F)F)OCCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



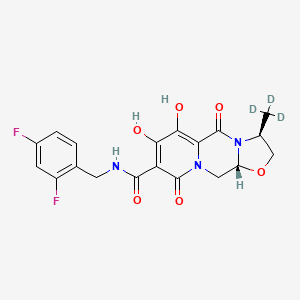
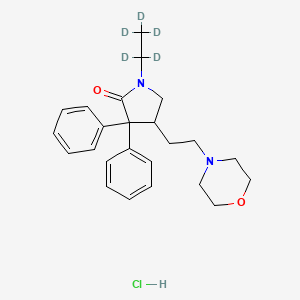
![N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12422127.png)
